4-Aminopyrazine
Description
Structural Context within Nitrogen Heterocycles
4-Aminopyrazine belongs to the class of nitrogen-containing heterocyclic compounds. smolecule.com Its core structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with an amino group attached. guidechem.commdpi.com This arrangement of atoms imparts specific electronic properties and reactivity to the molecule. The pyrazine ring itself is a key feature in many biologically active compounds. mdpi.com The presence of the amino group provides a site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. guidechem.comacs.org
The structure of this compound can be compared to other aminopyridines and aminopyrimidines, which are also important classes of nitrogen heterocycles. wikipedia.orgsigmaaldrich.com The position of the nitrogen atoms and the amino group within the aromatic ring significantly influences the compound's basicity, polarity, and ability to form hydrogen bonds. nih.gov These characteristics are crucial for its interactions with biological targets and its utility in materials science. nih.govmdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H5N3 |
| Molecular Weight | 95.10 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 118-120 °C |
| Boiling Point | 250.9 ± 20.0 °C |
| Water Solubility | Sparingly soluble |
| CAS Number | 5049-61-6 |
Note: Data sourced from multiple references. guidechem.comsigmaaldrich.com
Overview of Research Disciplines and Applications
The versatile nature of this compound has led to its application in a multitude of research fields, primarily in medicinal chemistry and materials science. It serves as a crucial intermediate or building block in the synthesis of novel compounds with specific functionalities. guidechem.comchemimpex.com
Medicinal Chemistry:
In the realm of medicinal chemistry, this compound and its derivatives have been investigated for a wide range of potential therapeutic applications. They are recognized as important scaffolds in drug discovery and development. smolecule.comnih.gov Research has explored their potential as:
Anticancer agents: Some derivatives have shown cytotoxic effects on cancer cell lines. smolecule.comguidechem.com
Antimicrobial agents: Certain this compound compounds have demonstrated activity against various bacterial strains. smolecule.comguidechem.com
Antiviral agents: The pyrazine core is a component of some antiviral drugs.
Antioxidants: Aminopyrazine derivatives have been identified as potent radical scavengers and inhibitors of lipid peroxidation. ingentaconnect.com
Kinase inhibitors: Specific derivatives have been developed as inhibitors of kinases, such as Nek2, which are involved in cell division. acs.org
Antimalarial agents: Aminopyrazines have shown promise as a new class of antimalarial compounds.
Neurological disorder treatments: The pyrazine structure is a key component in the development of drugs targeting neurological conditions. chemimpex.com
The discovery that coelenteramine, a metabolite of coelenterazine (B1669285) with a 2-amino-1,4-pyrazine structure, possesses excellent antioxidant properties has spurred the development of synthetic aminopyrazine derivatives for antioxidant-based therapies. ingentaconnect.com These derivatives have been shown to protect cells from damage caused by oxidative stress. ingentaconnect.com
Materials Science:
In materials science, this compound is utilized for the creation of advanced materials with unique properties. chemimpex.com Its ability to act as a ligand in coordination chemistry allows for the development of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comchemimpex.com These materials have potential applications in:
Gas storage and separation: Hybrid ultramicroporous materials incorporating aminopyrazine have demonstrated the ability to purify ethylene (B1197577) from gas mixtures. nih.gov
Polymers and coatings: It can be used to enhance the properties of polymers, leading to improved durability and performance. chemimpex.com
Organic semiconductor materials: The electronic properties of the pyrazine ring make it a candidate for use in the preparation of organic semiconductors for applications like organic light-emitting diodes (OLEDs). organicintermediate.com
Other Research Applications:
Beyond medicinal and materials science, this compound is also employed in:
Agrochemicals: It is used in the formulation of crop protection products. chemimpex.com
Analytical Chemistry: It can play a role in methods for detecting and quantifying other substances. chemimpex.com
Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex heterocyclic systems. guidechem.comrsc.orgscientific.net
The ongoing research into this compound and its derivatives continues to uncover new applications and expand our understanding of its fundamental chemical properties.
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2H-pyrazin-1-amine |
InChI |
InChI=1S/C4H7N3/c5-7-3-1-6-2-4-7/h1-3H,4-5H2 |
InChI Key |
XGSLEUZGQFYRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CN1N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminopyrazine and Its Derivatives
Strategic Approaches to 4-Aminopyrazine Core Synthesis
Direct Amination Routes to Pyrazine (B50134) Scaffolds
Direct amination involves the introduction of an amino group onto a pyrazine ring that is already formed. This can be achieved through various methods, including nucleophilic substitution on halogenated pyrazines and metal-free amination reactions.
One notable approach involves the regioselective amination of dihalo-pyrrolopyrazines. For instance, when 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines are subjected to amination reactions under metal-free conditions with microwave irradiation, 3-amino-pyrrolopyrazines are formed exclusively. rsc.org This highlights a method for selective amination at a specific position on a complex pyrazine scaffold.
Another strategy focuses on the amination of chloro-substituted pyrazine derivatives. The reaction of 5-chloro-3-(4-chlorophenyl)- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine with an excess of a primary amine at room temperature for 16 hours can produce the corresponding 8-amino derivatives in yields ranging from 18% to 87%. beilstein-journals.orgbeilstein-journals.org This method demonstrates a straightforward approach to introducing diverse amine functionalities onto a complex pyrazine-containing scaffold. beilstein-journals.org A plausible mechanism for this type of reaction has been proposed, offering insights into the transformation. beilstein-journals.org
A foundational method for producing aminopyrazines starts from readily available precursors. For example, 2-aminopyrazine (B29847) can be prepared from 2-cyanopyrazine by reacting it with a sodium hypochlorite (B82951) solution and an alkali. patsnap.com The resulting 2-aminopyrazine can then undergo further modifications, such as bromination to yield 2-amino-3,5-dibromopyrazine, which serves as a versatile intermediate for subsequent substitution reactions with various amines like morpholine, piperazine (B1678402), and pyrrolidine. patsnap.com
| Starting Material | Reagents and Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Amine, Metal-free, Microwave irradiation | 3-amino-pyrrolopyrazines | Exclusive formation of the 3-amino isomer demonstrates high regioselectivity. | rsc.org |
| 5-chloro-3-(4-chlorophenyl)- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine | Excess primary amine, Room temperature, 16 h | 3-(4-chlorophenyl)-N-substituted- Current time information in Madison County, US.acs.orgresearchgate.nettriazolo[4,3-a]pyrazin-8-amine | Generates a library of aminated derivatives in respectable yields (18–87%). | beilstein-journals.orgbeilstein-journals.org |
| 2-cyanopyrazine | 1. NaOH, NaOCl; 2. Br2; 3. Amine (e.g., morpholine) | 2-amino-5-bromo-3-morpholinopyrazine | A multi-step synthesis from a simple starting material to a functionalized aminopyrazine. | patsnap.com |
Catalytic Methods for Pyrazine Ring Formation
Catalytic methods provide an elegant and atom-economical way to construct the pyrazine ring. These reactions often involve the coupling of smaller, readily available building blocks.
Manganese-catalyzed dehydrogenative coupling offers a sustainable route to pyrazine derivatives. nih.gov Specifically, an acridine-based manganese pincer complex can catalyze the self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org For example, reacting 2-phenylglycinol in the presence of the manganese catalyst and a base at elevated temperatures results in a high yield of 2,5-diphenylpyrazine. acs.org
Copper-catalyzed reactions have also been developed for pyrazine synthesis. A novel method utilizing an asymmetric ligand-based catalyst, TNP-Cu@rGO, has been shown to be effective for the synthesis of pyrazine derivatives with good functional group tolerance and moderate to high yields. sioc-journal.cn Furthermore, copper can promote the dimerization of 5-aminopyrazoles, leading to the formation of pyrazole-fused pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com
Palladium catalysis is another powerful tool, particularly for creating carbon-carbon bonds. A method for the direct arylation of the pyrazine ring has been developed via a Pd-catalyzed C-H/C-H coupling reaction between a pyrazine N-oxide and a protected indole, demonstrating a regioselective C-C bond formation. rsc.org
| Catalyst System | Reactants | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Acr-PNPPh-Manganese pincer complex | 2-Amino alcohols | 2,5-Substituted pyrazines | Dehydrogenative self-coupling with liberation of H2 and water. | nih.govacs.org |
| TNP-Cu@rGO | Various substrates | Pyrazine derivatives | Good functional tolerance and moderate to high yields. | sioc-journal.cn |
| CuCl2/1,10-phenanthroline | 5-Aminopyrazoles | Dipyrazole-fused pyrazines | Switchable synthesis via direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. | mdpi.com |
| Palladium catalyst | Pyrazine N-oxide, bis-MOM-protected indole | Arylated pyrazine | Direct C-H/C-H coupling furnishes the product regioselectively. | rsc.org |
Advanced Derivatization and Functionalization Strategies
Once the aminopyrazine core is established, further diversification is often required to explore structure-activity relationships or tune material properties. Advanced strategies such as solid-phase synthesis, multicomponent reactions, and late-stage functionalization provide powerful tools for creating libraries of aminopyrazine derivatives.
Solid-Phase Synthesis of Aminopyrazine Derivatives
Solid-phase synthesis offers a streamlined approach for the parallel synthesis of compound libraries, facilitating purification and automation. A notable example is the development of a solid-phase methodology for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. acs.orgnih.gov The key step in this strategy is a tandem reaction where an isothiocyanate-terminated resin reacts with an o-bromo-2-aminopyrazine to yield a cyclized 2-aminothiazolo[4,5-b]pyrazine resin. acs.orgnih.gov This resin-bound core can be further functionalized, for instance, through Suzuki coupling at the C6 position or by reacting with various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides, before cleavage from the solid support. acs.org This approach allows for the generation of a diverse library of compounds in good yields and purities. acs.org
The principles of solid-phase synthesis have also been applied to create libraries of other heterocyclic structures, which can be adapted for aminopyrazine derivatives. For example, the synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives on a solid support involves reductive amination onto a resin, followed by dehydrative cyclization and subsequent coupling with various amines. researchgate.net
| Synthetic Strategy | Key Intermediate | Diversification Steps | Final Product Class | Reference |
|---|---|---|---|---|
| Tandem reaction of isothiocyanate resin with o-bromo-2-aminopyrazine | Cyclized 2-aminothiazolo[4,5-b]pyrazine resin | Suzuki coupling, N-alkylation, N-acylation, N-sulfonylation | N-substituted-2-aminothiazolo[4,5-b]pyrazines | acs.orgnih.gov |
| Reductive amination followed by dehydrative cyclization | 2-amino-5-carboxylate thiazole resin | Amide coupling with various amines | 2-amino-5-carboxamide thiazole derivatives | researchgate.net |
Multicomponent and Tandem Reaction Sequences
Multicomponent reactions (MCRs) and tandem (or cascade) reactions are highly efficient processes that combine multiple operational steps into a single synthetic operation, thereby reducing waste, time, and resources. preprints.org These strategies are particularly valuable for building molecular complexity in a convergent manner. rsc.org
A convenient and mild tandem reaction has been developed for the synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines from o-aminohalopyrazines and isothiocyanates. researchgate.net This method allows for the conversion of various substrates into the desired fused heterocyclic products. The optimization of reaction conditions, such as the choice of solvent (e.g., acetone (B3395972) over DMSO for certain substrates), was found to be crucial for achieving good yields.
The Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR that utilizes aldehydes, isonitriles, and α-aminoazines (like 2-aminopyrazine) to synthesize fused nitrogen-containing aromatic compounds. A scaled-up process for this reaction using 2-aminopyrazine has been achieved, yielding products with high purity. thieme-connect.com Similarly, a trimethylchlorosilane (TMSCl)-promoted, isocyanide-based MCR of ethylenediamines provides an efficient route to the 2-aminopyrazine core. researchgate.net
Tandem reactions can also be promoted by simple reagents. For instance, an I₂/CuO system can promote a one-pot tandem reaction to synthesize imidazo[1,2-a]pyridines, a related heterocyclic system, showcasing the power of such sequences. beilstein-journals.orgmdpi.com
| Reaction Type | Key Reactants | Catalyst/Promoter | Product Scaffold | Reference |
|---|---|---|---|---|
| Tandem Reaction | o-Aminohalopyrazines, Isothiocyanates | Base (e.g., NaOH) | N-substituted-2-aminothiazolo[4,5-b]pyrazines | researchgate.net |
| Gröbcke-Blackburn-Bienaymé (3-MCR) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalyst | Fused nitrogen-containing aromatics | thieme-connect.com |
| Isocyanide-based MCR | Ethylenediamines, Isocyanide | TMSCl | 2-Aminopyrazine core | researchgate.net |
| Tandem Reaction | 2-Aminopyridines, α-iodo acetophenones | I₂/CuO | Imidazo[1,2-a]pyridines | beilstein-journals.orgmdpi.com |
Late-Stage Functionalization Techniques for Aminopyrazines
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as drug candidates, at a late point in their synthesis. nih.govwikipedia.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. worktribe.com
For azines like pyrazine, LSF often involves the direct functionalization of C-H bonds. nih.gov These reactions can be categorized into radical processes and metal-catalyzed C-H activation reactions. nih.gov One example is the direct arylation of a pyrazine ring via a palladium-catalyzed C-H activation, which allows for the installation of an aryl group onto the heterocyclic core. rsc.org
The Chan-Lam amination, a copper-catalyzed C-N bond-forming reaction, is another valuable LSF tool. It can be used to couple a boronate ester on a complex scaffold with various N-H containing heterocycles. worktribe.com This strategy is amenable to high-throughput protocols and allows for the late-stage installation of pharmaceutically relevant fragments. worktribe.com While not demonstrated specifically on aminopyrazine in the cited literature, the principles are broadly applicable to complex heterocyclic systems. The development of selective LSF reactions is crucial for modifying one specific site in a molecule that may contain multiple reactive C-H bonds. wikipedia.org
| LSF Strategy | Reaction Type | Key Transformation | Applicability | Reference |
|---|---|---|---|---|
| Metal-Catalyzed C-H Functionalization | Direct Arylation | Pyrazine C-H to Pyrazine-Aryl | Installation of aryl groups on the pyrazine core. | rsc.org |
| Radical Processes | Radical Addition | Azine C-H to Azine-R | Installation of various functional groups (e.g., alkyl) on azine rings. | nih.gov |
| Chan-Lam Amination | Copper-Catalyzed C-N Coupling | Aryl-B(OR)₂ to Aryl-N(H)-Heterocycle | Diversification of complex molecules containing boronate esters with various amines. | worktribe.com |
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Aminopyrazines
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.net These reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgbeilstein-journals.org In the context of this compound chemistry, the halogenated derivatives of aminopyrazine are crucial substrates for these transformations, enabling the introduction of a wide array of substituents onto the pyrazine core. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes its halogenated derivatives suitable candidates for various coupling reactions. rsc.orguwindsor.ca
The most prominent and widely utilized cross-coupling reactions for the modification of halogenated aminopyrazines include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgresearchgate.net These methods offer a high degree of functional group tolerance and allow for the synthesis of complex aminopyrazine derivatives that would be challenging to prepare using classical methods. researchgate.netnih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which involves the palladium-catalyzed cross-coupling of an organoboron reagent with a halide or triflate, is a cornerstone of modern organic synthesis. rsc.orgresearchgate.net This reaction is particularly effective for creating C-C bonds. In the realm of aminopyrazine synthesis, halogenated aminopyrazines serve as the halide component, reacting with various aryl- or heteroarylboronic acids or their esters. rsc.orgmdpi.com
The reactivity of the halogenated pyrazine is a key consideration. For instance, bromo- and iodopyrazines are generally more reactive than their chloro-analogs. However, significant advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of even less reactive chloropyrazines. uwindsor.ca The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Common catalysts include palladium complexes such as Pd(PPh₃)₄ and PdCl₂(dppf), often used in conjunction with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. rsc.orgmdpi.comresearchgate.net
Research has demonstrated the successful application of Suzuki coupling to synthesize a variety of substituted aminopyrazines. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with a range of aryl and heteroaryl boronic acids and pinacol (B44631) esters to produce 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In these reactions, electron-donating groups on the boronic acid partner generally led to good yields. mdpi.com
| Entry | Halogenated Aminopyrazine Derivative | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Ref |
| 1 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |
| 2 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | mdpi.com |
| 3 | 2-bromo-1H-imidazo[4,5-b]pyrazine | 4-Tolylboronic acid | (A-taphos)₂PdCl₂ | CsF | 2-(4-tolyl)-1H-imidazo[4,5-b]pyrazine | 92 | researchgate.net |
| 4 | 2,5-dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | 2-bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This palladium- and copper-co-catalyzed reaction is a powerful tool for introducing alkynyl moieties onto the pyrazine ring. Chloropyrazines have proven to be excellent substrates for Sonogashira couplings. rsc.org For instance, chloropyrazine can be quantitatively converted into the corresponding diarylacetylene when reacted with phenylacetylene (B144264) using a [Pd(allyl)Cl]₂/PPh₃ catalyst system. rsc.org This methodology is applicable to halogenated aminopyrazines, allowing for the synthesis of alkynyl-substituted aminopyrazines, which are valuable intermediates for further synthetic transformations. mdpi.com
| Entry | Halogenated Pyrazine | Alkyne | Catalyst System | Product | Yield (%) | Ref |
| 1 | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, CuI | Phenyl(pyrazin-2-yl)acetylene | Quantitative | rsc.org |
| 2 | 2-amino-3-iodo-5-nitropyridine | TMSA | PdCl₂(PPh₃)₂, CuI | 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine | - | mdpi.com |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine. nih.govacsgcipr.org This reaction is of paramount importance for synthesizing N-aryl and N-heteroaryl amines. nih.gov Halogenated aminopyrazines can serve as the amine component in couplings with various aryl halides, or as the halide component to be coupled with other primary or secondary amines. acs.orgokayama-u.ac.jp
The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been crucial to the broad applicability of this reaction, enabling the coupling of a wide range of substrates under relatively mild conditions. acsgcipr.orgacs.org For example, aminopyrazines have been successfully coupled with five-membered heterocyclic bromides. acs.org Furthermore, subsequent halogenation of an aminopyrazine product from a first C-N coupling can allow for a second amination, leading to the synthesis of diaminopyrazines. rsc.org
| Entry | Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Ref |
| 1 | 2-Bromo-1H-imidazole | 2-Aminopyrazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-(1H-imidazol-2-yl)pyrazin-2-amine | 75 | acs.org |
| 2 | 4-Bromo-7-azaindole derivative | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-Arylbenzamide derivative | 85 | beilstein-journals.org |
| 3 | 2,3-Dichloropyrazine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 2-Chloro-3-morpholinopyrazine | - | rsc.org |
These transition metal-catalyzed cross-coupling reactions provide a robust and flexible platform for the synthesis of a diverse array of this compound derivatives. The ability to introduce various aryl, alkynyl, and amino substituents with high efficiency and selectivity has significantly expanded the chemical space accessible from simple halogenated aminopyrazine precursors.
Reactivity and Mechanistic Investigations of 4 Aminopyrazine
Intrinsic Reactivity Profiles of the Aminopyrazine Moiety
The reactivity of the aminopyrazine moiety is governed by the interplay of the electron-donating amino group (-NH₂) and the intrinsically electron-deficient pyrazine (B50134) ring. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. cymitquimica.com These nitrogen atoms are more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. This effect makes the pyrazine ring less nucleophilic than benzene (B151609) and deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Conversely, this electron deficiency renders the ring carbons susceptible to attack by nucleophiles. cymitquimica.comgcwgandhinagar.com
Reaction Mechanism Elucidation in Aminopyrazine Transformations
The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic attack. While direct nucleophilic substitution of hydrogen is rare, it can be achieved under forcing conditions, as seen in the analogous Chichibabin reaction where pyridine (B92270) reacts with sodamide to form 2-aminopyridine. bhu.ac.in In this reaction, a nucleophile attacks a ring carbon, followed by the elimination of a hydride ion. bhu.ac.in
A more extensively studied pathway involves nucleophilic substitution on halosubstituted pyrazines. For instance, the reaction of 2-chloropyrazine (B57796) with potassium amide in liquid ammonia (B1221849) yields not only the expected 2-aminopyrazine (B29847) but also ring-contracted products like 2-cyanoimidazole. researchgate.net The mechanism for the formation of 2-aminopyrazine in this context has been proposed to proceed via an Addition-Nucleophilic-Ring-Opening-Ring-Closure (ANRORC) pathway. This mechanism involves the initial nucleophilic addition of the amide ion to a carbon atom of the pyrazine ring, followed by the opening of the pyrazine ring, and subsequent re-closure to form the product. researchgate.net Isotopic labeling studies using ²-chloro[4-¹⁵N]pyrazine and ²-chloro[²-¹⁴C]pyrazine have been crucial in elucidating these complex pathways, confirming that the transformation into 2-cyanoimidazole occurs through a nucleophilic attack at the C(3) position, followed by the cleavage of the C(3)-N(4) bond. researchgate.net
Table 1: Products from the Reaction of 2-Chloropyrazine with KNH₂
| Reactant | Reagent | Conditions | Products | Mechanism | Reference |
| 2-Chloropyrazine | KNH₂ | Liquid NH₃, -65°C | 2-Aminopyrazine, 2-Cyanoimidazole, Imidazole | ANRORC, AE | researchgate.net |
Table showing the products and proposed mechanisms for the reaction of 2-chloropyrazine with potassium amide.
Electrophilic aromatic substitution on the pyrazine ring is generally difficult. The electronegative nitrogen atoms deactivate the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the ring nitrogens can be protonated, forming a pyridinium-like cation. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iqlibretexts.org Consequently, Friedel–Crafts alkylation and acylation reactions typically fail, leading instead to reaction at the ring nitrogen. sanfoundry.com
However, the presence of a strongly activating group like the amino group can facilitate electrophilic substitution. The amino group directs incoming electrophiles primarily to the positions ortho and para to it. In the case of 4-aminopyrazine, this would favor substitution at the 3- and 5-positions. sanfoundry.com A relevant study on the selective fluorination of 2-aminopyrazine derivatives with Selectfluor (an electrophilic fluorinating agent) in an aqueous phase demonstrates this principle. The reaction proceeds under mild, transition-metal-free conditions to afford 5-fluoro-2-aminopyrazines with high regioselectivity, showcasing the directing power of the amino group. sioc-journal.cn
Table 2: Regioselective Fluorination of 2-Aminopyrazine Derivatives
| Substrate | Product(s) | Conditions | Notes | Reference |
| 6-Phenyl-2-aminopyrazine | 5-Fluoro-2-amino-6-phenylpyrazine, 3-Fluoro-2-amino-6-phenylpyrazine | Selectfluor, Toluene/Water, Room Temp. | Good yield with high regioselectivity for the 5-fluoro isomer. | sioc-journal.cn |
Table illustrating the regioselective outcome of the fluorination of a 2-aminopyrazine derivative, which is influenced by the amino group.
This compound can participate in reactions involving radical intermediates. A classic example is the Sandmeyer reaction, which transforms an aryl amine into an aryl halide or other functional group via a diazonium salt intermediate. nih.gov In this process, the amino group of this compound would first be treated with a reagent like sodium nitrite (B80452) in an acidic medium to form a pyrazinyldiazonium salt. This salt can then be treated with a copper(I) salt, which facilitates a single-electron transfer to generate a diazo radical. This radical readily loses nitrogen gas (N₂) to produce a highly reactive pyrazinyl radical. nih.gov This radical can then be trapped by a variety of species, such as halides, cyanide, or other groups, to form the final substituted pyrazine.
Recent research has also pointed towards radical mechanisms in other transformations. For example, the direct fluorination of 2-aminopyrazine derivatives with Selectfluor, while involving an electrophilic reagent, is suggested to proceed via a radical process under certain conditions. sioc-journal.cn Additionally, stable 1,2,4-triazinyl radicals, known as Blatter radicals, can be synthesized from N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, a process involving cyclization and oxidation that highlights the accessibility of radical species in nitrogen-rich heterocyclic systems. acs.org
Electrophilic Substitution Reactivity
Catalytic Roles of Aminopyrazine and its Functionalized Derivatives
Organocatalysis is a field of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. cardiff.ac.ukthieme-connect.de These catalysts often operate through mechanisms involving the formation of transient covalent intermediates (e.g., enamines or iminiums) or through non-covalent interactions like hydrogen bonding. cardiff.ac.uk
While aminopyridines, particularly 4-dimethylaminopyridine (B28879) (DMAP), are well-established and widely used as highly efficient nucleophilic catalysts, the application of this compound in this role is less documented. The catalytic activity of aminopyridines stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating amino group. By analogy, this compound possesses the structural requisites to function as a base or nucleophilic catalyst.
However, the second nitrogen atom at the 1-position of the pyrazine ring withdraws electron density, making the ring system less basic and the exocyclic amino group less nucleophilic compared to its pyridine analogue. This reduced nucleophilicity has been observed experimentally. In a study on the Groebke–Blackburn–Bienaymé three-component reaction to synthesize imidazo[1,2-a]pyridyl-substituted ligands, it was noted that 2-aminopyrazines afforded lower yields (12–48%) compared to 2-aminopyridines (42–87%). beilstein-journals.org This difference was attributed to the reduced nucleophilicity of the aminopyrazine starting material. beilstein-journals.org This finding suggests that while aminopyrazines can participate in and potentially catalyze organic transformations, their catalytic efficacy may be lower than that of their more electron-rich pyridine counterparts.
Enzyme-Mimetic Catalytic Applications
Research into the specific enzyme-mimetic catalytic applications of this compound is limited in publicly available scientific literature. However, the catalytic potential of the aminopyrazine scaffold has been demonstrated through studies on its isomers, notably 2-Aminopyrazine. These investigations provide insight into how the pyrazine ring, activated by an amino group, can function as an organocatalyst, mimicking the nucleophilic catalysis mechanism often observed in enzyme active sites.
A key example of this catalytic activity is the use of 2-Aminopyrazine in the one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. researchgate.net This reaction, conducted efficiently under solvent-free conditions using a simple mortar and pestle grinding technique, highlights the ability of an aminopyrazine to catalyze complex organic transformations. researchgate.net The catalyst facilitates the construction of the chromene scaffold from an arylaldehyde, a dicyanomethane (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.net
The efficiency and mild conditions of this 2-Aminopyrazine-catalyzed reaction are characteristic of enzyme-mimetic catalysis, where the catalyst accelerates the reaction rate without being consumed. The proposed mechanism likely involves the aminopyrazine acting as a basic and nucleophilic catalyst, activating the substrates and facilitating the cascade of bond-forming events. This role is analogous to that of well-known nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), which operate by forming highly reactive intermediates with the substrates. researchgate.netresearchgate.net While DMAP and other 4-aminopyridines are extensively documented as superior nucleophilic catalysts for acyl transfer and other reactions, the study on 2-aminopyrazine suggests that the aminopyrazine core is also capable of this mode of action. researchgate.netresearchgate.netnih.govtcd.ie
The research findings for the 2-Aminopyrazine catalyzed synthesis are summarized below, showcasing the yields for various substituted aromatic aldehydes.
Table 1: 2-Aminopyrazine Catalyzed Synthesis of 2-amino-4H-chromene-3-carbonitriles This interactive table summarizes the research findings for the organocatalytic application of 2-Aminopyrazine in a three-component reaction.
| Entry | Aldehyde (ArCHO) | Dicarbonyl Compound | Product Yield (%) |
| 1 | Benzaldehyde | Dimedone | 94 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 96 |
| 3 | 4-Bromobenzaldehyde | Dimedone | 95 |
| 4 | 4-Nitrobenzaldehyde | Dimedone | 98 |
| 5 | 4-Methylbenzaldehyde | Dimedone | 92 |
| 6 | 3-Nitrobenzaldehyde | Dimedone | 96 |
| 7 | 4-Hydroxybenzaldehyde | Dimedone | 93 |
| 8 | Vanillin | Dimedone | 95 |
| 9 | Benzaldehyde | Cyclohexane-1,3-dione | 92 |
| 10 | 4-Chlorobenzaldehyde | Cyclohexane-1,3-dione | 95 |
The data indicates that 2-Aminopyrazine is a highly effective catalyst for this transformation, providing excellent yields across a range of substrates with different electronic properties. researchgate.net This tolerance for various functional groups is a desirable feature in catalysis. While these findings directly concern the 2-amino isomer, they strongly suggest a latent catalytic potential within the this compound structure that could be explored in similar or different enzyme-mimetic applications. Further research is required to specifically delineate and characterize the catalytic capabilities of this compound itself.
Computational and Theoretical Studies on 4 Aminopyrazine
Electronic Structure and Geometrical Optimization Studies
Theoretical studies provide fundamental insights into the molecule's geometry and electronic properties, which are crucial for understanding its behavior and potential applications.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating 4-aminopyrazine. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these calculations. Such studies focus on optimizing the molecular geometry to find the most stable conformation and on analyzing the electronic structure. For instance, DFT calculations have been used to study the consequences of one-electron oxidation and reduction of 4-aminopyrimidine, a related compound, providing insights that are also relevant to this compound. Additionally, DFT has been employed to study non-covalent interactions in coordination polymers involving aminopyrazine ligands, highlighting the role of these interactions in stabilizing crystal structures. nih.govmdpi.com
DFT calculations are also used to determine various molecular properties. For example, the polarizability and first static hyperpolarizability of aminopyrazines have been calculated using DFT methods to assess their nonlinear optical (NLO) properties. ijiset.com These calculations are valuable for identifying molecules with potential applications in materials science.
Ab Initio and Semi-Empirical Calculations
In addition to DFT, ab initio and semi-empirical methods have been applied to study this compound and related molecules. Ab initio calculations, such as those at the Hartree-Fock (HF) level with basis sets like 6-31G*, have been used to predict molecular structures and vibrational frequencies. tubitak.gov.tr While computationally more demanding than semi-empirical methods, ab initio calculations often provide more accurate results.
Semi-empirical methods, such as PM3 and AM1, offer a faster computational approach, though sometimes with a trade-off in accuracy. ijiset.com For example, studies on 4-aminopyridine, a structural isomer of this compound, have shown that semi-empirical PM3 calculations can overestimate properties like polarizability when compared to ab initio and DFT results. ijiset.com However, AM1 calculations of mean polarizability have shown good correlation with DFT results. ijiset.com
Quantum Chemical Analysis of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting the spectroscopic properties of molecules, including vibrational and electronic spectra.
Vibrational Spectral Predictions
Theoretical calculations are frequently used to predict the vibrational spectra (FT-IR and FT-Raman) of pyrazine (B50134) derivatives. By using methods like DFT with the B3LYP functional, researchers can calculate the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies are often scaled to better match experimental data. The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes. chemrxiv.org For related pyrazine structures, C-H stretching modes are typically predicted in the range of 3000-3100 cm⁻¹, while ring stretching modes appear at lower frequencies. researchgate.net
Electronic Absorption and Emission Spectra
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. acs.org For aminopyrazine derivatives, studies have investigated their electronic absorption spectra to understand the nature of electronic transitions. The interaction between different parts of the molecule, such as the pyrazine ring and the amino group, influences the electronic spectrum.
Molecular Reactivity and Interaction Site Predictions
Quantum chemical calculations can predict the reactivity of a molecule and identify the sites where it is most likely to interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity. scirp.org
The molecular electrostatic potential (MEP) surface is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org Red areas on the MEP map indicate negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, prone to nucleophilic attack. orientjchem.org For aminopyrazine derivatives, the nitrogen atoms and the amino group are often identified as reactive sites. scirp.org
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential.
A study using Density Functional Theory (DFT) at the B3LYP/6-31+G* level of theory calculated the MEP surface for aminopyrazine. mdpi.comresearchgate.net The results show negative potential regions, indicated by red and yellow colors, are concentrated around the nitrogen atoms of the pyrazine ring due to their high electronegativity and the presence of lone pair electrons. These areas represent likely sites for electrophilic attack. Conversely, the amino group's hydrogen atoms exhibit a positive electrostatic potential, appearing as blue regions, making them susceptible to nucleophilic attack. mdpi.comresearchgate.net
The specific values of the MEP at selected points on the 0.002 a.u. isosurface provide a more quantitative picture. For uncoordinated aminopyrazine, the MEP values highlight the electron-rich nature of the ring nitrogens and the electron-deficient nature of the amino hydrogens. mdpi.comresearchgate.net This charge distribution is crucial in determining how this compound interacts with other molecules, particularly in the formation of coordination polymers and hydrogen-bonded networks. mdpi.com
Table 1: Calculated Molecular Electrostatic Potential (MEP) Values for Aminopyrazine
| Region | MEP Value (kcal/mol) |
| Around Ring Nitrogens | Negative |
| Around Amino Hydrogens | Positive |
| Data derived from B3LYP/6-31+G calculations.* mdpi.comresearchgate.net |
Fukui Function and Conceptual DFT Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Among the most utilized are Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.de There are three main types of Fukui functions:
f+(r): for nucleophilic attack (attack by an electron donor)
f-(r): for electrophilic attack (attack by an electron acceptor)
f0(r): for radical attack
These functions can be condensed to atomic centers to provide a local reactivity index. A larger value of the condensed Fukui function at a particular atom indicates a higher reactivity at that site. mdpi.com For this compound, calculations would reveal the specific atoms most susceptible to different types of chemical reactions.
Other important conceptual DFT descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard. acrhem.org
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. mdpi.com
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a comprehensive understanding of the global reactivity of this compound. mdpi.comresearchgate.net
Table 2: Key Conceptual DFT Descriptors
| Descriptor | Definition | Significance |
| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons. faccts.de | Identifies local reactive sites. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. acrhem.org | Indicates stability. |
| Chemical Softness (S) | Reciprocal of chemical hardness. mdpi.com | Indicates polarizability. |
| Electronegativity (χ) | Electron attracting power. | Governs charge transfer. |
| Electrophilicity Index (ω) | Energy lowering upon electron acceptance. mdpi.com | Measures electrophilic character. |
Optical Property Characterization at the Molecular Level
Linear Polarizability Computations
Linear polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a molecule's refractive index and its response to electromagnetic radiation. Theoretical calculations of polarizability for aminopyrazines have been performed using various computational methods, including Density Functional Theory (DFT) with different functionals like B3LYP and BPV86, and basis sets such as 6-311++G(3d,3p). ijiset.com
For heterocyclic aromatic amines, including aminopyrazines, DFT calculations have been shown to provide reliable predictions of mean polarizability (<α>). ijiset.com A good correlation has been observed between molecular volume and the calculated mean polarizabilities. ijiset.com Semi-empirical methods like AM1 also show a strong correlation with DFT results, offering a less computationally expensive alternative for predicting polarizability. ijiset.com The calculated polarizability values are crucial for understanding the linear optical response of this compound and for designing materials with specific optical properties.
First and Second Hyperpolarizability Evaluations
Nonlinear optics (NLO) is a field focused on the interaction of intense light with materials to produce new optical effects. The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify a molecule's NLO response. scielo.org.pedtic.mil Molecules with large hyperpolarizability values are sought after for applications in technologies like optical communications and data storage. ijiset.com
Computational studies on aminopyrazines and related heterocyclic amines have been conducted to evaluate their NLO properties. ijiset.com DFT calculations using functionals like B3LYP have been employed to determine the static and dynamic first and second hyperpolarizabilities. acrhem.orgijiset.comnih.gov For instance, a study on various aminopyridines, aminopyrimidines, and aminopyrazines revealed that certain compounds exhibit large first static hyperpolarizabilities, suggesting their potential for NLO material development. ijiset.com The magnitude of hyperpolarizability is influenced by factors such as the presence of donor-acceptor groups and the extent of π-electron delocalization within the molecule. researchgate.net Theoretical calculations are therefore instrumental in screening and identifying promising NLO candidates. rsc.org
Table 3: Calculated NLO Properties for a Representative Heterocyclic Amine (4-aminopyridine)
| Method | Basis Set | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| PM3 | - | 55.2 | 638.1 |
| ab initio | STO-3G | 35.4 | 142.3 |
| B3LYP | 6-311++G(3d,3p) | 75.7 | 143.5 |
| BPV86 | 6-311++G(3d,3p) | 77.6 | 75.2 |
| Data for 4-aminopyridine, a structurally similar compound, illustrates the range of calculated values. ijiset.com |
Intermolecular Interactions and Non-Covalent Bonding
Hydrogen Bonding Network Analysis
Hydrogen bonding plays a critical role in the supramolecular chemistry of this compound, influencing its crystal structure, physical properties, and interactions with other molecules. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring serve as hydrogen bond acceptors.
Studies on hydrated aminopyrazine clusters have shown the formation of specific hydrogen-bonding networks. scilit.comacs.org For example, in dihydrated aminopyrazine, a cyclic hydrogen bond network is formed where a water molecule bridges the amino group and the N1 nitrogen of the pyrazine ring. scilit.comacs.org In larger water clusters (n=3, 4), the network can shift to involve the N4 nitrogen, leading to changes in the molecule's electronic and photophysical properties. scilit.comacs.org
In the solid state, this compound derivatives often form self-complementary dimers through N-H···N hydrogen bonds, characterized by the R²₂(8) graph set notation. mdpi.comnsf.govscispace.com These interactions are fundamental in building up one-, two-, and three-dimensional structures. The presence of other functional groups or co-formers can lead to more complex hydrogen-bonding patterns, including charge-assisted N-H···O bonds in co-crystals with carboxylic acids. nsf.govscispace.com The analysis of these networks, often supported by DFT calculations, is essential for understanding and predicting the crystal engineering of this compound-based materials. mdpi.com
Table 4: Common Hydrogen Bonding Motifs in Aminopyrazine Derivatives
| Motif | Description | Graph Set Notation | Reference |
| Dimer | Self-complementary pairing of two aminopyrazine molecules. | R²₂(8) | mdpi.comnsf.govscispace.com |
| Hydrated Cluster (n=2) | Cyclic network involving the amino group and N1 nitrogen. | - | scilit.comacs.org |
| Hydrated Cluster (n=3,4) | Linear network involving the amino group and N4 nitrogen. | - | scilit.comacs.org |
| Co-crystal with Carboxylic Acid | Charge-assisted N-H···O interactions. | - | nsf.govscispace.com |
Pi-Stacking and Aromatic Interactions
Pi-stacking (π-π) and other aromatic interactions are crucial non-covalent forces that play a significant role in the structure and properties of molecular crystals and biological systems. These interactions, driven by a combination of electrostatic, dispersion, and exchange-repulsion forces, govern the self-assembly and packing of aromatic molecules. In heteroaromatic systems like this compound, the presence of nitrogen atoms and an amino group introduces asymmetry in the electron distribution, significantly influencing the nature and strength of these interactions.
Computational chemistry provides indispensable tools for simulating and analyzing π-π stacking. acs.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are widely used to predict the geometries and interaction energies of stacked dimers. acs.orgnih.gov For large aromatic systems, CCSD(T) calculations at the complete basis set (CBS) limit are considered the gold standard for accuracy. nih.govmst.edu
While specific high-level computational data for the this compound dimer is not extensively documented in the surveyed literature, research on related heteroaromatic systems offers significant insights. Studies on dimers composed of different aromatic molecules, such as benzene (B151609) and 1,3,5-triazine, demonstrate that heterogeneity can significantly enhance stacking interactions. The CCSD(T)/CBS interaction energy for the parallel-slipped benzene-triazine (Bz-Tz) heterodimer is -3.75 kcal/mol, which is substantially stronger than that of the benzene-benzene dimer (-2.78 kcal/mol) or the triazine-triazine dimer (-3.03 kcal/mol). rsc.org This enhancement is attributed to favorable electrostatic interactions between the electron-rich benzene ring and the electron-deficient triazine ring. rsc.org This suggests that the π-system of this compound, modulated by both the ring nitrogens and the electron-donating amino group, would engage in complex and robust stacking interactions.
Further research on pyrazine dimers has identified various stable configurations, including parallel-stacked and perpendicular arrangements, with calculated interaction energies highlighting the favorability of these non-covalent bonds. rsc.org For the pyrazine dimer in a stacked configuration, an interaction energy of -4.32 kcal/mol has been reported, showcasing the inherent stability of such arrangements. scirp.org These findings underscore the importance of π-π interactions in the supramolecular chemistry of pyrazine derivatives.
Table 1: Calculated Interaction Energies for π-Stacked Aromatic Dimers
This table presents benchmark computational data for various aromatic dimers, illustrating the typical energies of π-stacking interactions. The data for the heterodimers are particularly relevant for understanding the potential interactions of this compound. All energies are given in kcal/mol.
| Dimer System | Interaction Energy (kcal/mol) | Computational Method | Reference |
| Benzene-Benzene | -2.78 | CCSD(T)/CBS | rsc.org |
| 1,3,5-Triazine-1,3,5-Triazine | -3.03 | CCSD(T)/CBS | rsc.org |
| Benzene-1,3,5-Triazine | -3.75 | CCSD(T)/CBS | rsc.org |
| Pyrazine-Pyrazine | -4.32 | CCSD(T)/CBS | scirp.org |
| Naphthalene-Naphthalene | -6.1 | CCSD(T)/CBS | nih.gov |
N-H···π and Halogen Bonding Energies
Beyond π-π stacking, the amino group and the potential for halogen substitution on the this compound ring introduce other critical non-covalent interactions: N-H···π bonds and halogen bonds.
N-H···π Interactions
An N-H···π interaction is a type of hydrogen bond where an aromatic π-system acts as the hydrogen bond acceptor. These interactions are significant in protein structure and molecular recognition. The amino group of this compound can act as a hydrogen bond donor, interacting with the π-cloud of another aromatic ring.
While direct computational studies on the N-H···π interaction energy of this compound are scarce in the reviewed literature, studies on analogous systems provide reliable estimates of its potential strength. A notable study on coordination polymers involving 2-aminopyrazine (B29847) and phthalic acid utilized DFT calculations to analyze the non-covalent forces at play. mdpi.comresearchgate.net The interaction energy for the N-H···π bond between an uncoordinated 2-aminopyrazine molecule and neutral phthalic acid was calculated to be a modest -5.4 kcal/mol. mdpi.com In another relevant study, the interaction between an amide N-H group (from acetamide) and an aromatic ring (toluene) was modeled to understand Gln-Phe interactions in peptides. nih.gov High-level quantum mechanics calculations found a global minimum interaction energy of -5.81 kcal/mol, an energy comparable to that of conventional hydrogen bonds. nih.gov These values suggest that N-H···π interactions involving this compound would be an energetically significant factor in its crystal packing and interactions with other molecules.
Table 2: Calculated N-H···π Interaction Energies
This table shows calculated interaction energies for model systems relevant to the N-H···π interactions that can be formed by this compound. All energies are given in kcal/mol.
| Interacting System | Interaction Energy (kcal/mol) | Computational Method | Reference |
| 2-Aminopyrazine···Phthalic Acid | -5.4 | BP86-D3/def2-TZVP | mdpi.com |
| Acetamide···Toluene | -5.81 | M06-2X/aug-cc-pVTZ | nih.gov |
Halogen Bonding Energies
Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. unimi.it The strength of a halogen bond generally follows the order I > Br > Cl > F and is influenced by the electron-withdrawing character of the group attached to the halogen and the nature of the Lewis base. unimi.it A halogenated derivative of this compound could act as a halogen bond donor, interacting with the nitrogen atoms of other molecules.
The computational analysis of halogen bonds is well-established, with DFT and coupled-cluster methods providing accurate geometries and dissociation energies. acs.org Benchmark studies on small model systems provide a clear picture of the energetics of these interactions. For example, in a benchmark set known as XB18, the interaction energies for complexes of various dihalogen donors with hydrogen cyanide (HCN) and formaldehyde (B43269) (H₂CO) were calculated at the CCSD(T)/CBS level. acs.org These energies can be significant, for instance, the FBr···OCH₂ complex has a dissociation energy of 8.60 kcal/mol, while the weaker HBr···OCH₂ complex has an energy of 2.10 kcal/mol. acs.org Studies on chloro-substituted pyrazin-2-amine complexes have confirmed the presence of C–Cl∙∙∙Br–Cu halogen bonds in the solid state, highlighting their role in directing crystal architecture. mdpi.com
Although specific computational studies determining the halogen bond energies for this compound derivatives were not identified in the searched literature, the established principles and benchmark data strongly suggest that such interactions would be a powerful tool in the crystal engineering of this compound.
Table 3: Benchmark Halogen Bond Dissociation Energies (Dₑ)
This table provides examples of halogen bond energies from the XB18 benchmark set, calculated at the CCSD(T)/CBS level. These values illustrate the range of strengths for halogen bonds. All energies are given in kcal/mol.
| Halogen-Bonded Complex | Dissociation Energy (kcal/mol) | Reference |
| HBr···NCH | 1.41 | acs.org |
| HBr···OCH₂ | 2.10 | acs.org |
| FBr···NCH | 7.61 | acs.org |
| FBr···OCH₂ | 8.60 | acs.org |
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Coordination Chemistry of 4 Aminopyrazine Ligands and Its Metal Complexes
Supramolecular Architectures Employing Aminopyrazine Bridging Ligands
Design of Higher-Dimensional Supramolecular Aggregates
The construction of higher-dimensional supramolecular aggregates using 4-aminopyrazine (a frequently used abbreviation is ampyz) as a ligand is a significant area of research in crystal engineering and supramolecular chemistry. mdpi.comgla.ac.ukresearchgate.netresearchgate.net The ability of this compound to act as a bridging ligand, connecting metal centers, is fundamental to the formation of extended networks. mdpi.comnih.govresearchgate.netrsc.org These one- or two-dimensional coordination polymers can further organize into three-dimensional architectures through various non-covalent interactions. mdpi.comnih.govresearchgate.net
The design strategy often involves the self-assembly of metal ions with this compound and, in many cases, other co-ligands. mdpi.commdpi.comnih.govresearchgate.net The choice of metal ion and co-ligand can influence the final dimensionality and topology of the supramolecular structure. mdpi.com For instance, the reaction of copper(II) carboxylates with this compound has yielded a variety of coordination polymers with structures ranging from 2D wavy sheets to 2D layers built from double-stranded chains. acs.org In these structures, the this compound ligand can act as a ditopic spacer, contributing to the formation of the extended network. acs.org
Furthermore, the combination of coordination bonds with other directional non-covalent interactions, such as hydrogen bonding and halogen bonding, provides a powerful tool for the rational design of complex supramolecular architectures. mdpi.comrsc.orgacs.org For example, co-crystallization of 4-halotetrafluorobenzoic acids with aminopyrazines can lead to one-dimensional chains where hydrogen bonds form between the carboxylic acid and the amino group, while halogen bonds form between the pyrazinyl nitrogen and the halogen atom. rsc.org This demonstrates how the interplay of different interactions can be harnessed to control the assembly of molecules into higher-dimensional structures. The use of functionalized polysulfone with an aminopyrazine-type bidentate Schiff base ligand to form complexes with Tb(III) ions also showcases the versatility of aminopyrazine derivatives in creating functional supramolecular materials. ecust.edu.cn
The table below summarizes examples of higher-dimensional supramolecular aggregates involving this compound.
| Compound/System | Dimensionality | Key Design Features | Ref. |
| {[Cu(ampyz)(O2CH)2]n} | 2D Wavy Sheet | This compound as a bridging ligand with copper(II) formate. | acs.org |
| {[Cu2(ampyz)(O4C4H4)2]n·nH2O} | 2D Layer | Double-stranded chains of paddle-wheel units connected by this compound spacers. | acs.org |
| {[Cd(ampyz)(H2O)2(SO4)]n(H2O)n} | 2D Coordination Network | Bridging this compound and sulfate (B86663) connectors linking Cd(II) ions. | rsc.org |
| Co-crystals with 4-halotetrafluorobenzoic acids | 1D Chain | Combination of hydrogen bonding and halogen bonding. | rsc.org |
| {Co(HL1)2(μ-L2)(H2O)2}n (L2 = 2-aminopyrazine) | 1D Polymeric Chain | 2-aminopyrazine (B29847) acts as a bridging ligand forming an infinite chain. | mdpi.comnih.govresearchgate.net |
Investigation of Non-Covalent Interactions in Coordination Solids
Non-covalent interactions play a crucial role in the stabilization and organization of crystal structures of coordination compounds containing this compound. mdpi.comnih.govresearchgate.netresearchgate.net These interactions, including hydrogen bonding and π-stacking, govern the assembly of individual coordination units into higher-dimensional supramolecular architectures. mdpi.comnih.govresearchgate.netacs.org
Hydrogen bonding is a dominant non-covalent interaction that significantly influences the crystal packing of this compound-containing coordination solids. mdpi.comnih.govresearchgate.netresearchgate.net The amino group of the this compound ligand is a potent hydrogen bond donor, while the pyrazine (B50134) nitrogen atoms can act as acceptors. rsc.orgresearchgate.net This dual functionality allows for the formation of extensive hydrogen-bonding networks.
In numerous structures, intermolecular hydrogen bonds involving the amino group and coordinated or lattice water molecules as donors, and carboxylate oxygen atoms or non-coordinating heterocyclic nitrogen atoms as acceptors, lead to the formation of three-dimensional networks. researchgate.net For instance, in cobalt(II) and copper(II) coordination polymers with 2-aminopyrazine and phthalic acid, the solid-state structures are stabilized by hydrogen bonds that generate two-dimensional layered assemblies. mdpi.comnih.govresearchgate.net The formation of specific hydrogen-bonding motifs, such as the R22(8) ring, is a recurring feature in the crystal packing of aminopyrazine derivatives, leading to the formation of linear chains that can further assemble into 2D polymeric sheets. mdpi.com
The table below provides examples of hydrogen bonding interactions in this compound coordination compounds.
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Structure | Ref. |
| {[Co(C5H4N3O2)2(H2O)2]} | Water molecules, Amino groups | Carboxylate O atoms, Heterocyclic N atoms | 3D network | researchgate.net |
| {[Cu(HL1)2(μ-L2)H2O]·H2O}n (L2 = 2-aminopyrazine) | Amino group | Phthalate moiety | 2D layered structure | mdpi.comnih.govresearchgate.net |
| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | ampyz ligand, water molecules | Sulfate anion | 3D supramolecular structure | rsc.org |
| {Chloro-substituted pyrazin-2-amine Copper(I) Bromide Complexes} | Amino group | Pyrazine N-atom | 2D and 3D polymeric sheets | mdpi.com |
Aromatic and π-stacking interactions are significant non-covalent forces that contribute to the stability and arrangement of this compound coordination solids. mdpi.comnih.govresearchgate.netacs.orgnih.govencyclopedia.pubrsc.orgwikipedia.org These interactions occur between the electron-rich π-systems of the pyrazine rings. encyclopedia.pub
The interplay between π-stacking and other non-covalent interactions, such as hydrogen bonding, is crucial in determining the final crystal packing. For example, in some cobalt and iron complexes, monomeric units are assembled by both intermolecular hydrogen bonding and π–π stacking via the this compound moieties to form 2D sheets. rsc.org Furthermore, N–H···π interactions, where the amino group's hydrogen atom interacts with the π-system of a neighboring aromatic ring, have been identified as an important stabilizing force in some copper(II) and cobalt(II) coordination polymers. mdpi.comnih.govresearchgate.net The presence of lone pair (lp)···π interactions, where a lone pair from an atom like oxygen interacts with the pyrazine ring, can also contribute to the supramolecular assembly. rsc.org
| Compound/System | Type of π-Interaction | Description | Ref. |
| {[Ag2(L)(carboxylate)2]} | π–π stacking | Centroid–centroid distance of 3.643 (5) Å, consolidating the 3D architecture. | researchgate.net |
| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | π–π stacking | Assembles monomeric complex units into 2D sheets. | rsc.org |
| {Co(HL1)2(μ-L2)(H2O)2}n (L2 = 2-aminopyrazine) | N–H···π interaction | Stabilizes the two-dimensional layered structure. | mdpi.comnih.govresearchgate.net |
| {(C5H7N2)4Ni(C3H2O4)2(H2O)22} | lp⋯π and π⋯π stacking | A chain of non-covalent interactions stabilizing the supramolecular network. | rsc.org |
Hydrogen Bond Contributions to Crystal Packing
Spectroscopic and Electronic Properties of Aminopyrazine Coordination Compounds
The spectroscopic and electronic properties of coordination compounds containing this compound are of significant interest, providing insights into their structure, bonding, and potential applications.
Through X-ray crystallography, it has been established that this compound can coordinate to metal ions in a monodentate or a bridging fashion, leading to the formation of discrete molecules or extended coordination polymers. mdpi.commdpi.comnih.govresearchgate.net For example, in Co(II) and Cu(II) coordination polymers with phthalic acid and 2-aminopyrazine, X-ray analysis revealed that the aminopyrazine ligand is responsible for the formation of infinite one-dimensional chains. mdpi.comnih.govresearchgate.netnih.gov The coordination geometry around the metal ions, such as octahedral or square pyramidal, is also determined with high accuracy. researchgate.netnih.gov
Furthermore, X-ray diffraction allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds and π-stacking, which are crucial for understanding the supramolecular assembly. mdpi.comnih.govresearchgate.netresearchgate.net The precise location of all atoms, including those of solvent molecules, helps in elucidating the complex hydrogen-bonding networks that stabilize the crystal structures. researchgate.net
The table below presents selected crystallographic data for some this compound coordination compounds.
| Compound | Metal Center | Coordination Geometry | Key Structural Feature | Ref. |
| {[Co(C5H4N3O2)2(H2O)2]} | Co(II) | Slightly distorted octahedral | N,O-chelation by 3-aminopyrazine-2-carboxylate. | researchgate.net |
| {[Cu(HL1)2(μ-L2)H2O]·H2O}n (L2 = 2-aminopyrazine) | Cu(II) | Elongated (4 + 1) square pyramidal | Bridging 2-aminopyrazine ligand forms a 1D chain. | mdpi.comnih.govresearchgate.net |
| {[M(H2O)4(ampyz)2]M(H2O)62(H2O)2} (M=Co, Fe) | Co(II), Fe(II) | Not specified | Isomorphous structures with monomeric complex units. | rsc.org |
| {Cu(bmim)2Cl2} | Cu(II) | Quasi-regular tetragonal | Monomeric tetra-coordinated complex. | nih.gov |
Silver(I) coordination polymers with aminopyrazine as a bridging ligand have been shown to be strongly luminescent in the solid state at room temperature. researchgate.netacs.org The emissive excited state in these complexes has been identified as an intraligand (³IL) excited state. researchgate.netacs.org In some cases, dual emission bands (blue and green) can be observed upon excitation at different wavelengths. researchgate.net
Lanthanide complexes incorporating aminopyrazine derivatives, such as 3-aminopyrazine-2-carboxylic acid, have also been studied for their luminescent properties. capes.gov.brmdpi.comnih.gov The aminopyrazine-based ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. mdpi.com The luminescence intensity of these lanthanide complexes can be significantly enhanced by coupling with plasmonic nanoparticles, such as Ag@SiO₂. mdpi.comnih.gov The enhancement factor is dependent on the spectral overlap between the emission bands of the complex and the surface plasmon resonance absorption bands of the nanoparticles. mdpi.comnih.gov
The photophysical properties of heterobimetallic complexes containing aminopyrazine-based ligands have also been explored. For instance, an Ir(III)-Pt(II) complex with a di-aminopyrazine bridging ligand displayed excitation wavelength-dependent dual singlet and triplet emissions. researchgate.net
The table below summarizes the luminescence properties of some aminopyrazine coordination compounds.
| Compound/System | Metal Ion(s) | Emission Color/Wavelength | Key Finding | Ref. |
| {Silver(I) halogenido coordination polymers with aminopyrazine} | Ag(I) | Blue (λmax = 430-445 nm), Green (λmax = 530-545 nm) | Strong solid-state luminescence with a ³IL excited state. | researchgate.netacs.org |
| {RE(phen)(ampca)3·3H2O} (RE=Eu, Tb; ampca = 3-aminopyrazine-2-carboxylic acid) | Eu(III), Tb(III) | Red (Eu), Green (Tb) | Luminescence enhancement by Ag@SiO₂ nanoparticles. | mdpi.comnih.gov |
| {[(ppy)2Ir(dapz)PtCl2]Cl} (dapz = 2,5-di(N-methyl-N′-(pyrid-2-yl)amino)pyrazine) | Ir(III), Pt(II) | Dual singlet and triplet emissions | Excitation wavelength-dependent emission. | researchgate.net |
| {Zinc(II) and Cadmium(II) SCMs with N-(4-pyridyl)nicotinamide} | Zn(II), Cd(II) | Not specified | Complexation enhanced the fluorescence properties of the ligand. | mdpi.com |
Medicinal Chemistry Research on Aminopyrazine Derivatives: Compound Design and Mechanistic Underpinnings
Rational Design and Synthesis of Bioactive Aminopyrazines
The rational design and synthesis of bioactive aminopyrazines are pivotal in the development of new therapeutic agents. This process involves a deep understanding of how the chemical structure of a molecule relates to its biological activity, the use of innovative discovery techniques, and the application of powerful computational tools to predict and refine molecular interactions.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of aminopyrazine derivatives influence their biological activity. By systematically modifying the aminopyrazine scaffold and observing the effects on potency and selectivity, researchers can identify key pharmacophoric elements.
A systematic investigation into aminopyrazine inhibitors of the mitotic kinase Nek2 provides a clear example of SAR elucidation. acs.org Starting from a high-throughput screening (HTS) hit, aminopyrazine 2 , researchers explored the impact of various substitutions. acs.org The aminopyrazine ring itself was found to be crucial, forming two hydrogen bonds with the hinge region of Nek2, a common interaction for many kinase inhibitors. acs.org
The trimethoxyphenyl group attached to the pyrazine (B50134) ring plays a significant role in the compound's potency. acs.org This group is positioned at the entrance of the ATP pocket, where the phenyl ring engages in hydrophobic interactions with specific amino acid residues like Ile14 and Gly92. acs.org The importance of the methoxy (B1213986) groups was demonstrated by the progressive loss of activity as they were removed. Deletion of one methoxy group resulted in a slight decrease in activity, while removal of all methoxy groups led to a significant drop in affinity. acs.org Furthermore, complete removal of the phenyl group resulted in an approximately 50-fold decrease in activity, highlighting the critical nature of this moiety for binding. acs.org
Modifications to the piperidine (B6355638) ring also yielded important SAR insights. Substitution on this ring led to the identification of compound 31 as the most active in the series, which also demonstrated good selectivity against other kinases like Plk1. acs.org The piperidine ring is positioned between Phe148 and the gatekeeper residue Met86, indicating its role in anchoring the inhibitor within the binding site. acs.org
In a different context, SAR studies on pyrazinyl derivatives have shown that the presence and position of hydroxyl groups on an attached benzene (B151609) ring are critical for anticancer activity. researcher.life Specifically, a hydroxyl group in the ortho position was found to be a key feature for the biological activity of the evaluated compounds. researcher.life
These examples underscore the power of SAR studies in medicinal chemistry. By systematically altering the chemical structure of 4-aminopyrazine derivatives and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the molecular features required for a desired therapeutic effect. This knowledge is then used to guide the design of more potent and selective drug candidates.
Table 1: SAR of Aminopyrazine Derivatives as Nek2 Kinase Inhibitors
| Compound | Modification from Parent Compound 2 | Nek2 IC50 (µM) | Fold Change from Compound 2 |
| 2 | 3,4,5-trimethoxyphenyl | 0.05 | 1 |
| 3 | 3,5-dimethoxyphenyl | 0.07 | 1.4 |
| 4 | 3,4-dimethoxyphenyl | 0.09 | 1.8 |
| 5 | 3-methoxyphenyl | 0.22 | 4.4 |
| 6 | 4-methoxyphenyl | >10 | >200 |
| 7 | Phenyl | 0.53 | 10.6 |
| 8 | No phenyl group | 2.4 | 48 |
| Data sourced from J. Med. Chem. 2010, 53, 21, 7554–7565 acs.org |
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the quest for novel drug candidates, including those based on the aminopyrazine scaffold. openaccessjournals.comnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. openaccessjournals.comwikipedia.org These fragments, typically with molecular weights under 300 Da, serve as starting points for the development of more potent, drug-like molecules. openaccessjournals.comfrontiersin.org FBDD offers several advantages over traditional high-throughput screening (HTS), including higher hit rates and the ability to explore chemical space more efficiently. openaccessjournals.comnih.gov
The core principle of FBDD involves identifying these weakly binding fragments and then optimizing their interactions to achieve higher affinity and selectivity. wikipedia.org This optimization can proceed through several strategies, such as "fragment growing," where chemical moieties are added to the initial fragment to engage with nearby pockets on the target protein, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. wikipedia.org
Sensitive biophysical techniques are essential for detecting the weak interactions between fragments and their targets. openaccessjournals.com Common methods include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). openaccessjournals.com X-ray crystallography is particularly valuable as it provides detailed structural information about how the fragment binds, guiding subsequent optimization efforts. wikipedia.org
The application of FBDD has led to the successful development of several approved drugs, demonstrating its significant impact on medicinal chemistry. nih.govfrontiersin.org The aminopyrazine core, being a privileged scaffold in medicinal chemistry, is well-suited for inclusion in fragment libraries. Its ability to form key hydrogen bonds and participate in various molecular interactions makes it an attractive starting point for developing inhibitors against a range of targets.
A key aspect of FBDD is the design of the fragment library itself. These libraries are curated to be diverse in three-dimensional shape and chemical properties, while adhering to the "rule of three" (molecular weight < 300, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). This ensures good solubility and a higher probability of finding efficient binders.
Computational Approaches in Drug Design
Computational methods are indispensable in modern drug discovery, providing powerful tools for the design and optimization of aminopyrazine-based therapeutic agents. drugdiscoverynews.comtaylorandfrancis.com These approaches, often collectively referred to as computer-aided drug design (CADD), can be broadly categorized into structure-based and ligand-based methods. taylorandfrancis.comresearchgate.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods can be employed to design ligands that fit precisely into the binding site. taylorandfrancis.com Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This was utilized in the study of aminopyrazine inhibitors of the mitotic kinase Nek2, where the binding mode of the initial hit was determined, revealing key interactions with the hinge region and hydrophobic pockets. acs.org This structural information then guided the design of more potent analogues. acs.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods rely on the knowledge of molecules that are known to be active. researchgate.net One such technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov Another LBDD approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurekaselect.com For instance, a QSAR model was developed for a series of 3-aminopyrazine-2-carbohydrazide (B1586661) derivatives to understand the structural requirements for their anti-tubercular activity. eurekaselect.com
Advanced Computational Tools: The field of computational drug design is continually evolving, with the integration of artificial intelligence (AI) and machine learning offering new possibilities. drugdiscoverynews.comtaylorandfrancis.com These advanced algorithms can analyze vast datasets to predict molecular properties, identify potential drug-target interactions, and even generate novel molecular structures from scratch (de novo design). drugdiscoverynews.comtaylorandfrancis.comnih.gov Molecular dynamics simulations provide further insights by modeling the movement of atoms and molecules over time, allowing researchers to validate the stability of ligand-protein complexes and understand the dynamic nature of their interactions. drugdiscoverynews.com
The overarching goal of these computational approaches is to streamline the drug discovery process by reducing the time and cost associated with identifying and optimizing lead compounds. taylorandfrancis.comresearchgate.net By enabling the rapid screening of large virtual libraries and providing detailed insights into molecular interactions, CADD plays a crucial role in the rational design of aminopyrazine derivatives with improved therapeutic profiles. silicos-it.be
Synthetic Strategies for Diverse Aminopyrazine Libraries
The creation of diverse libraries of aminopyrazine derivatives is essential for exploring their therapeutic potential. Efficient synthetic strategies are required to generate a wide range of analogues for biological screening.
Combinatorial and Parallel Synthesis Methods
Combinatorial chemistry and parallel synthesis are powerful techniques for rapidly generating large libraries of compounds. nih.govacs.org These methods allow for the systematic variation of different parts of a molecule, leading to a diverse collection of related structures. openaccessjournals.com
Parallel Synthesis: In parallel synthesis, multiple reactions are carried out simultaneously in separate reaction vessels, often using automated robotic systems. openaccessjournals.com This approach was used to create a library of 3-aminoimidazo[1,2-a]pyrazines. researchgate.net The synthesis involved a three-component condensation reaction between 2-aminopyrazine (B29847), an aldehyde, and an isocyanide, catalyzed by scandium triflate. researchgate.net The resulting library of heterocycles was prepared in high yield and purified using an ion-exchange resin, demonstrating the efficiency of this method for generating a focused library for further biological evaluation. researchgate.net
Solution-Phase vs. Solid-Phase Synthesis: Combinatorial libraries can be synthesized in solution or on a solid support. nih.gov Solution-phase synthesis offers the advantage of homogeneous reaction conditions, but purification can be more complex. acs.org Solid-phase synthesis, where one of the starting materials is attached to a polymer bead, simplifies purification as excess reagents and by-products can be washed away. researchgate.net However, solid-phase synthesis can sometimes require longer development times. acs.org The choice between these methods depends on the specific chemistry and the desired library size.
Diversity-Oriented Synthesis (DOS): A related strategy is diversity-oriented synthesis (DOS), which aims to create libraries of structurally complex and diverse molecules. researchgate.net Unlike target-oriented synthesis, which focuses on a specific biological target, DOS libraries are designed to probe a wide range of biological space, potentially identifying novel ligands for various targets. researchgate.net
The application of these high-throughput synthesis methods is crucial for building extensive libraries of aminopyrazine derivatives. By efficiently creating a multitude of analogues, researchers can accelerate the hit-to-lead optimization process in drug discovery. researchgate.net
Chemo- and Regioselective Derivatization
The aminopyrazine scaffold presents multiple reactive sites, making chemo- and regioselectivity key challenges in its derivatization. Controlling where a chemical modification occurs is crucial for building specific analogues and for establishing clear structure-activity relationships.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, in a molecule containing both an amino group and a less reactive C-H bond, a reagent might be chosen to selectively acylate the amino group without affecting the rest of the molecule.
Regioselectivity deals with the control of reaction position on the pyrazine ring. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. The positions ortho and para to the ring nitrogens (positions 2, 3, 5, and 6) are electron-deficient and thus susceptible to attack by nucleophiles.
An example of regioselective synthesis is the amination of pyridine (B92270) N-oxides, a strategy applicable to pyrazines. researchgate.net Activation of the N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O) makes the C2 and C4 positions more reactive towards nucleophilic attack by an amine. researchgate.net This method provides a way to introduce an amino group at a specific position on the heterocyclic ring with high selectivity. researchgate.net
Catalyst control is another powerful tool for achieving regioselectivity. In the synthesis of related nitrogen heterocycles like isoquinolines from 2-alkynylbenzonitriles, the choice of metal catalyst can direct the cyclization pathway. researchgate.net For instance, copper-based catalysts favor a 6-endo-dig cyclization, while zinc triflate promotes a 5-exo-dig cyclization, leading to different isomeric products. researchgate.net While this example is not directly on aminopyrazine, the principle of using different catalysts to control the regiochemical outcome of a reaction is broadly applicable in heterocyclic chemistry.
By employing a toolbox of chemo- and regioselective reactions, medicinal chemists can precisely modify the this compound core. This control allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to the rational design of new drug candidates.
Biochemical and Biophysical Characterization of Target Interactions
The elucidation of how aminopyrazine derivatives interact with their biological targets is fundamental to understanding their therapeutic potential. This involves a range of biochemical and biophysical assays designed to quantify binding events, enzymatic modulation, and effects on complex biological assemblies.
Enzyme inhibition assays are a cornerstone in the characterization of aminopyrazine-based drug candidates, providing critical data on their potency and mechanism of action. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce an enzyme's activity by half. Further kinetic studies are employed to discern the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition.
Research into aminopyrazine derivatives has identified potent inhibitors for various enzyme classes. For instance, a series of aminopyrazine compounds were identified as inhibitors of the mitotic kinase Nek2. nih.gov High-throughput screening furnished an initial hit compound, an aminopyrazine, with an IC₅₀ of 0.87 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with significantly improved potency. These compounds were shown to inhibit both the autophosphorylation of the Nek2 enzyme and the phosphorylation of its substrates. nih.gov The significant inhibition of autophosphorylation suggests that these compounds stabilize an inactive conformation of the kinase, which is a key aspect of their mechanism. nih.gov
In a different context, derivatives of the related pyrimidine (B1678525) scaffold have been shown to effectively inhibit metabolic enzymes like carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net For these compounds, inhibition constants (Kᵢ) were determined, revealing potent activities in the nanomolar range. Kinetic analyses, often utilizing Lineweaver-Burk plots, have confirmed various inhibition mechanisms, including noncompetitive and mixed inhibition, depending on the specific derivative and target enzyme. researchgate.netacs.org For example, some pyrimidine diamine derivatives act as mixed inhibitors of Electrophorus electricus AChE (EeAChE). acs.org
Table 1: Enzyme Inhibition Data for Aminopyrazine and Related Heterocyclic Derivatives
| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Aminopyrazine | Nek2 Kinase | 0.87 µM (Initial Hit) | Inhibition of autophosphorylation | nih.gov |
| Pyrimidine Derivatives | hCA I | Kᵢ: 39.16 ± 7.70 nM | Not specified | researchgate.net |
| Pyrimidine Derivatives | hCA II | Kᵢ: 18.21 ± 3.66 nM | Not specified | researchgate.net |
| Pyrimidine Diamine Derivative (Compound 9) | EeAChE | Kᵢ: 312 ± 108 nM | Mixed | acs.org |
| 4-Aminopyridine Derivative (4APMb) | AChE | Not specified | Non-competitive | nih.gov |
| 4-Aminopyridine Derivative (4APMb) | BChE | Not specified | Competitive | nih.gov |
Receptor binding assays are pivotal for quantifying the affinity of a ligand for its specific receptor, a critical determinant of its pharmacological activity. numberanalytics.com These assays, often employing radiolabeled or fluorescently-labeled ligands, measure the equilibrium dissociation constant (Kᴅ) or the inhibitory constant (Kᵢ) for a test compound against a known ligand. numberanalytics.com
For aminopyrazine derivatives, these assessments are crucial in drug discovery programs targeting receptor-mediated signaling pathways. For example, in the development of allosteric inhibitors for the SHP-2 phosphatase, the biochemical inhibitory activity (IC₅₀) of aminopyrazine derivatives was measured. One such derivative, where the pyrazine was replaced by a pyridine, exhibited an IC₅₀ of 1.494 µM. mdpi.com Modifications to other parts of the molecule, such as the piperazine (B1678402) motif, led to a significant reduction in binding affinity, highlighting the structural sensitivity of the ligand-receptor interaction. mdpi.com
Similarly, aminopyridazine derivatives, which share a diazine core with pyrazines, have been evaluated as antagonists for the GABA-A receptor. dovepress.com The binding affinity of these compounds was a key parameter in developing quantitative structure-activity relationship (QSAR) models to predict their biological activity. dovepress.com High-throughput methods, such as affinity mass spectrometry, have also been utilized to screen compound libraries against G protein-coupled receptors (GPCRs), enabling the rapid identification of novel ligands. rsc.org These techniques provide valuable data on binding indices and can be validated through secondary assays like thermal shift assays, which measure the increase in receptor thermostability upon ligand binding. rsc.org
Table 2: Receptor Binding Affinity for Aminopyrazine and Related Derivatives
| Compound Class | Target Receptor/Protein | Binding Affinity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|---|
| Aminopyrazine Derivative | SHP-2 Phosphatase | 1.494 ± 0.024 µM | Biochemical Inhibition | mdpi.com |
| Piperidine-3-ylmethanamine Derivative | SHP-2 Phosphatase | 15.610 ± 1.490 µM | Biochemical Inhibition | mdpi.com |
| Piperidine-4-amine Derivative | SHP-2 Phosphatase | 23.490 ± 2.860 µM | Biochemical Inhibition | mdpi.com |
| Aminopyrazine HTS Hit (Compound 2) | Nek2 Kinase | 0.87 µM | Biochemical Screen | nih.gov |
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. frontiersin.orgnih.gov Consequently, the modulation of PPIs with small molecules represents a promising, albeit challenging, therapeutic strategy. nih.govnih.gov Small molecule modulators can act either by directly disrupting an interaction (orthosteric inhibitors) or by binding to an allosteric site and inducing a conformational change that prevents or enhances the interaction. nih.gov
The aminopyrazine scaffold can be incorporated into molecules designed to interfere with specific PPIs. The identification of "hot spots"—key residues that contribute most to the binding energy at the PPI interface—is often the first step in designing such modulators. frontiersin.org For example, a small molecule was described that inhibits the interaction between Hec1 and the aminopyrazine-target kinase, Nek2. nih.gov
Furthermore, the general principles of PPI modulation can be applied to aminopyrazine-based research. For instance, studies on the menin-MLL interaction in leukemia have led to the identification of small molecule inhibitors that disrupt this critical oncogenic PPI. nih.gov Similarly, inhibitors of the β-catenin/Tcf-4 interaction have shown efficacy in colon cancer models. nih.gov These examples demonstrate the feasibility of targeting PPIs, providing a framework for developing aminopyrazine derivatives that could modulate disease-relevant protein complexes. The effect of small molecules, including amino acids and their derivatives, on PPIs has been shown to be influenced by factors such as hydrophobicity and charge, suggesting that the physicochemical properties of aminopyrazine derivatives can be tuned to achieve desired modulatory effects. arxiv.org
Receptor Binding and Ligand Affinity Assessments
Advanced Computational Chemistry in Medicinal Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For aminopyrazine derivatives, techniques like molecular docking and QSAR modeling provide deep insights into drug-target interactions and guide the synthesis of more potent and selective molecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is instrumental in understanding the structural basis of a compound's activity and in rational drug design.
For aminopyrazine derivatives, docking studies have provided detailed interaction maps within the binding sites of their targets. In the case of Nek2 kinase inhibitors, X-ray crystallography and molecular docking revealed that the aminopyrazine ring forms two crucial hydrogen bonds with the hinge region of the kinase. nih.gov The docking studies also showed how different substituents on the pyrazine core explore various pockets within the enzyme's active site. For instance, a trimethoxyphenyl group was found to be located between Ile14 and the hinge region, while a piperidine ring was sandwiched between Phe148 and the gatekeeper residue Met86. nih.gov
Similarly, docking of an aminopyrazine-based allosteric inhibitor into SHP-2 phosphatase showed that the aminopyrazine ring acts as both a hydrogen bond acceptor and donor, forming key interactions with residues Arg111 and Glu250, respectively. mdpi.com In other studies, Schiff bases derived from 2-aminopyrazine were docked into cancer-related proteins, with the resulting complexes showing higher binding energies than the ligands alone. bohrium.com These computational findings are crucial for structure-based design, allowing researchers to introduce modifications that enhance binding affinity and specificity. nih.gov
Table 3: Predicted Molecular Interactions of Aminopyrazine Derivatives from Docking Studies
| Ligand Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Aminopyrazine Inhibitor (Compound 2) | Nek2 Kinase | Hinge Region | Hydrogen Bonds | nih.gov |
| Aminopyrazine Inhibitor (Compound 2) | Nek2 Kinase | Ile14, Gly91, Gly92 | Hydrophobic Interaction (trimethoxyphenyl group) | nih.gov |
| Aminopyrazine Inhibitor (Compound 2) | Nek2 Kinase | Phe148, Met86 | Hydrophobic Interaction (piperidine ring) | nih.gov |
| Aminopyrazine Allosteric Inhibitor | SHP-2 | Arg111, Glu250 | Hydrogen Bonds | mdpi.com |
| Pyrazine-pyridone Derivative (5d) | Bacterial Target (4DUH) | Not specified | Hydrogen-donor, π-hydrogen bond | researchgate.net |
| 4-Aminopyridine Derivatives | AChE | Trp-286, Tyr-124, Tyr-341 | Interaction with peripheral anionic site | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. dergipark.org.tr Quantum chemical descriptors, derived from quantum mechanics calculations, provide detailed information about the electronic structure of molecules and are powerful tools in developing robust QSAR models. chnpu.edu.uaresearchgate.net
In the study of aminopyrazine and related heterocyclic compounds, various quantum chemical descriptors are employed. These include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, atomic charges, and molecular polarizability. dergipark.org.trchnpu.edu.ua These descriptors help to quantify a molecule's reactivity, polarity, and ability to participate in various types of intermolecular interactions.
For instance, QSAR studies on aminopyridazine derivatives acting as GABA-A receptor antagonists have used a combination of constitutional, geometrical, and physicochemical indices to build predictive models. dovepress.com Similarly, research on other heterocyclic systems has shown that descriptors related to electronegativity, polarizability, and surface area can positively correlate with biological activity. nih.gov For tetrahydro imidazo[1,2-a] pyrazine derivatives, QSAR parameters like the partition coefficient (logP) and polar surface area were studied to assess their drug-like properties. ajrconline.org By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can predict the potency of novel aminopyrazine derivatives before their synthesis, thereby accelerating the drug discovery process. dergipark.org.tr
Applications of 4 Aminopyrazine and Its Derivatives in Advanced Materials Science
Functional Materials with Tunable Properties
The ability to precisely control material properties at the molecular level is a cornerstone of modern materials chemistry. 4-Aminopyrazine-based ligands are instrumental in creating sophisticated materials whose functions—such as light emission or structural responsiveness—can be modulated by external factors. These materials, particularly coordination polymers and metal-organic frameworks (MOFs), leverage the specific geometry and electronic nature of the aminopyrazine scaffold.
Photoluminescent materials are critical for applications in sensing, lighting, and optical displays. This compound and its derivatives serve as exceptional organic linkers or ligands for constructing highly emissive coordination compounds. Their luminescence typically arises from intraligand charge transfer (ILCT), ligand-to-metal charge transfer (LMCT), or by acting as an "antenna" to sensitize the emission of metal centers, particularly lanthanides.
A notable example involves the use of a custom-designed ligand, 2-(4-aminopyrazin-2-ylamino)terephthalic acid (H₂L), to synthesize a three-dimensional (3D) cadmium(II) coordination polymer, {[Cd(HL)(H₂O)]·H₂O}n. This compound exhibits a robust 3D framework containing one-dimensional (1D) channels occupied by water molecules. Upon excitation at 365 nm, it displays strong blue-light emission centered at 448 nm, a property attributed to π–π or π–n intraligand electronic transitions within the aminopyrazine-functionalized linker.
Furthermore, this compound is an effective antenna ligand for sensitizing lanthanide ion emission. In complexes such as those involving Europium(III) (Eu³⁺), the aminopyrazine moiety can efficiently absorb UV energy and transfer it to the metal center. The Eu³⁺ ion then de-excites, producing its characteristic sharp, red emission lines. This process, known as the antenna effect, circumvents the low absorption coefficients of the lanthanide ions themselves, leading to brightly luminescent materials.
Copper(I) halide complexes incorporating this compound have also been shown to exhibit fascinating emissive properties, including thermochromic luminescence. For instance, a copper(I) iodide coordination polymer with this compound can display a reversible change in its emission color from green to yellow upon heating. This behavior is linked to temperature-induced alterations in the Cu–Cu distances and the coordination geometry, which directly impact the energy of the emissive excited state.
| Compound / System | Metal Center | Key Structural Feature | Emission Wavelength (λem) | Noted Property | Reference |
|---|---|---|---|---|---|
| {[Cd(HL)(H₂O)]·H₂O}n | Cd(II) | 3D framework with 1D channels | 448 nm | Strong blue-light emission | |
| Eu(III) complexes with this compound | Eu(III) | Coordination complex | ~612 nm (characteristic of Eu³⁺) | Antenna effect, sensitized red emission | |
| Cu(I) halide polymer with this compound | Cu(I) | 1D coordination polymer | Variable (e.g., green to yellow) | Thermochromic luminescence |
Stimuli-responsive materials, or "smart" materials, can change their physical or chemical properties in response to external triggers like solvents, temperature, or light. The dynamic nature of coordination bonds and non-covalent interactions within aminopyrazine-based coordination polymers makes them ideal candidates for this class of materials.
The aforementioned 3D luminescent Cd(II) coordination polymer, {[Cd(HL)(H₂O)]·H₂O}n, also functions as a stimuli-responsive material. Its photoluminescence is highly sensitive to the presence of different solvent molecules, a phenomenon known as solvatochromism. When the as-synthesized polymer is immersed in various organic solvents, its emission peak shifts, and the intensity changes significantly. For example, exposure to N,N-dimethylformamide (DMF) results in a noticeable quenching of its fluorescence, while other solvents induce distinct spectral shifts. This response is attributed to interactions between the guest solvent molecules and the host framework, which alter the local environment of the luminescent organic linker. Such sensitivity makes this material a promising candidate for the selective detection and differentiation of small organic molecules, functioning as a turn-off or ratiometric chemical sensor.
| Stimulus (Solvent) | Polymer System | Observed Change | Potential Application | Reference |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | {[Cd(HL)(H₂O)]·H₂O}n | Significant luminescence quenching | Selective solvent sensing | |
| Ethanol | Moderate shift in emission peak | |||
| Acetone (B3395972) | Distinct shift in emission peak and intensity |
Photoluminescent and Emissive Materials
Heterogeneous Catalysis and Sustainable Chemistry
The principles of green and sustainable chemistry prioritize the use of efficient, reusable, and environmentally benign catalysts. This compound and its derivatives contribute significantly to this field, acting either as metal-free organocatalysts or as structural components in robust, heterogeneous catalytic platforms.
Organocatalysis employs small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. The basic nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group make this compound a competent base and hydrogen-bond donor, enabling it to catalyze various organic transformations.
Aminopyrazines have proven effective in base-catalyzed reactions such as the Knoevenagel condensation. In a typical reaction, this compound can catalyze the condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326). The catalytic cycle is believed to involve the deprotonation of malononitrile by one of the basic nitrogen atoms of the pyrazine, generating a nucleophilic carbanion that subsequently attacks the aldehyde. The ability of the aminopyrazine to activate substrates through hydrogen bonding further enhances its catalytic efficacy.
To improve sustainability, these organocatalysts can be immobilized on solid supports, creating heterogeneous systems that are easily separated from the reaction mixture and recycled. For example, an aminopyrazine derivative can be covalently grafted onto a silica (B1680970) or polymer support. This supported catalyst retains its activity for multiple reaction cycles with minimal leaching or loss of performance, demonstrating a practical approach to sustainable chemical synthesis.
| Reaction Type | Catalyst System | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | This compound | Aromatic aldehydes, Malononitrile | High product yield under mild conditions | |
| Various C-C bond formations | Polymer-supported aminopyrazine | Aldehydes, active methylene compounds | Excellent reusability (>5 cycles) and easy catalyst separation |
Beyond direct organocatalysis, the pyrazine moiety is a superior building block for constructing advanced porous materials like MOFs and Porous Organic Polymers (POPs) that serve as platforms for heterogeneous catalysis. In these architectures, the pyrazine unit provides structural rigidity and a high density of nitrogen sites for anchoring or stabilizing catalytically active metal species.
Pyrazine-based MOFs, constructed from ligands like pyrazine-2,5-dicarboxylic acid, can incorporate catalytically active metal nodes (e.g., Cu, Pd, Ru) directly into their framework. The well-defined pores of the MOF allow for size-selective access of substrates to these active sites, while the pyrazine linkers can electronically modulate the metal centers to enhance catalytic activity. Such MOFs have been successfully employed in C-C cross-coupling reactions, oxidations, and reductions, offering high stability and recyclability.
Alternatively, pyrazine-containing POPs provide a metal-free, robust, and highly porous scaffold. These materials can be used to support metal nanoparticles, preventing their aggregation and enhancing their catalytic lifetime. For instance, palladium nanoparticles stabilized within the nitrogen-rich pores of a pyrazine-based POP (Pd@POP-Pyrazine) have shown exceptional activity and stability in hydrogenation and Suzuki-Miyaura cross-coupling reactions. The pyrazine nitrogen atoms play a crucial role in anchoring the Pd nanoparticles, preventing leaching and ensuring sustained performance over many catalytic runs.
| Platform Type | Pyrazine-Based Ligand/Monomer | Catalytic Center | Target Reaction | Key Advantage | Reference |
|---|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Pyrazine-dicarboxylate | Cu(II) or Ru(II) nodes | Aerobic oxidation, Transfer hydrogenation | High stability, size-selective catalysis | |
| Porous Organic Polymer (POP) | Tetrakis(4-ethynylphenyl)pyrazine | Supported Pd Nanoparticles | Suzuki-Miyaura coupling, Hydrogenation | Excellent nanoparticle stabilization, high reusability |
Future Research Horizons and Emerging Opportunities for 4 Aminopyrazine
Innovations in Synthesis and Scalability
While established methods for the synthesis of 4-aminopyrazine and its derivatives exist, ongoing research is focused on developing more sustainable, efficient, and scalable processes. A significant area of innovation lies in the application of continuous flow chemistry. This technology offers considerable advantages over traditional batch processing, including enhanced reaction yields and improved safety profiles, particularly for reactions like hydrogenation and bromination. The development of scalable synthetic routes is crucial for the industrial production of pharmacologically important molecules derived from this compound, such as the antiviral agent favipiravir.
Future efforts will likely concentrate on the design of novel catalysts and the optimization of reaction conditions to further improve efficiency and reduce environmental impact. For instance, the use of economical and reusable catalysts in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could significantly streamline the synthesis of complex this compound-containing scaffolds. beilstein-journals.org Research into microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields. beilstein-journals.org
Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new chemical transformations. For this compound, the elucidation of complex reaction pathways remains a key research focus. This involves a combination of kinetic studies and spectroscopic techniques to identify and characterize transient intermediates and transition states. numberanalytics.com
For example, understanding the factors that govern ring transformation reactions, such as the conversion of 2-chloropyrazine (B57796) into 2-cyanoimidazole and 2-aminopyrazine (B29847) in the presence of potassium amide, provides valuable insights into the reactivity of the pyrazine (B50134) ring. researchgate.net Future research will likely employ advanced analytical techniques, such as tandem mass spectrometry and computational modeling, to unravel the intricate details of these transformations. researchgate.net Investigating the influence of substituents on the pyrazine ring and the role of catalysts in directing reaction pathways will be critical for the rational design of new synthetic strategies.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly vital in chemical research. For this compound, this integration offers a powerful tool for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new derivatives with desired functionalities.
Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and reactivity of this compound and its derivatives. mdpi.comresearchgate.net These computational studies can help to rationalize experimental observations, such as the interaction energies in coordination polymers and the adsorption behavior of corrosion inhibitors. mdpi.comresearchgate.net Molecular docking simulations are another valuable computational tool, enabling the prediction of binding modes of this compound derivatives with biological targets, which is crucial for drug discovery. nih.govnih.gov
Future research will likely see a greater emphasis on combining high-level computational methods with sophisticated experimental techniques to build predictive models for the properties and reactivity of this compound-based systems. This integrated approach will accelerate the discovery and development of new materials and therapeutic agents.
Exploration of Novel Biological Targets and Therapeutic Modalities
The structural motif of this compound is present in numerous biologically active compounds, and the exploration of its derivatives for new therapeutic applications is a vibrant area of research. A significant focus is on the development of kinase inhibitors for cancer therapy. acs.orgacs.org For example, aminopyrazine derivatives have been identified as inhibitors of the mitotic kinase Nek2, binding to an unusual inactive conformation of the enzyme. acs.org Structure-activity relationship (SAR) studies, guided by structural biology and computational modeling, are being used to optimize the potency and selectivity of these inhibitors. acs.org
Furthermore, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promise as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Research in this area involves the design and synthesis of new analogs and their evaluation for in vitro and in vivo antitumor activity. nih.govmdpi.com The exploration of this compound derivatives as inhibitors of other biological targets, such as prolyl-tRNA synthetase for the development of new antimycobacterial agents, also represents a promising avenue for future research. mdpi.com The synthesis and evaluation of novel metal chelates of this compound derivatives for their antioxidant and anticancer activities is another active research direction. scirp.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Aminopyrazine, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves cyclization reactions using malononitrile derivatives or condensation of β-amino-α,γ-dicyanocrotononitrile with aldehydes. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol improves purity. Yield optimization requires strict control of reaction temperature (typically 60–80°C) and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). UV-Vis spectroscopy assesses electronic transitions, particularly useful for studying substituent effects on π-conjugation .
Q. How can researchers screen this compound derivatives for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., dopamine D3). For example, competitive binding assays with radiolabeled ligands or enzymatic inhibition studies (IC₅₀ determination via fluorometric/colorimetric readouts). Prioritize derivatives with electron-withdrawing substituents (e.g., cyano groups), which enhance binding affinity in pyrazine-based scaffolds .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Discrepancies often arise from divergent synthetic conditions or impurity profiles. Validate SAR by:
- Reproducing reactions under inert atmospheres to minimize oxidation.
- Performing X-ray crystallography to confirm stereochemistry.
- Using multivariate statistical analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How can computational modeling enhance the design of this compound-based inhibitors?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses in target proteins (e.g., HCV NS5B polymerase). Density Functional Theory (DFT) calculates frontier molecular orbitals to optimize electron distribution. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- Methodological Answer : Include:
- pH stability tests (simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8).
- Light and temperature sensitivity assays (store samples in amber vials at –20°C).
- LC-MS monitoring of degradation products over 24–72 hours .
Q. How can researchers mitigate by-product formation during this compound derivatization?
- Methodological Answer : By-products like pyrazolo[4,3-d]pyrimidines arise from competing cyclization pathways. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
